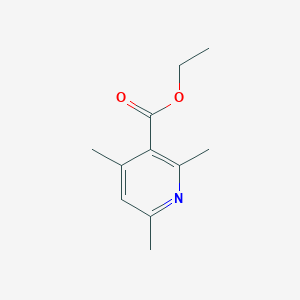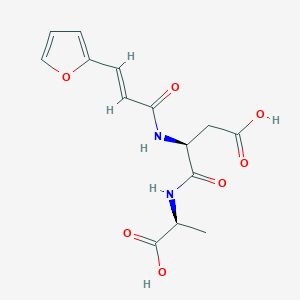
3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known by the name of GW405833 and has been found to have promising effects in several areas of research.
Mécanisme D'action
The exact mechanism of action of 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one is not fully understood. However, it has been found to act as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one has several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have cardioprotective effects by reducing ischemia/reperfusion injury and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one in lab experiments is its selectivity towards the JNK pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one involves the reaction of 4-methoxybenzaldehyde and acetophenone in the presence of ammonium acetate as a catalyst. The reaction is carried out under reflux conditions in ethanol as a solvent. The resulting product is then purified by recrystallization to obtain pure 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to have promising effects in the areas of cancer research, neuroscience, and cardiovascular research.
Propriétés
Numéro CAS |
6152-86-9 |
|---|---|
Formule moléculaire |
C21H18N2O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H18N2O2/c1-25-17-13-11-16(12-14-17)23-20(15-7-3-2-4-8-15)22-19-10-6-5-9-18(19)21(23)24/h2-14,20,22H,1H3 |
Clé InChI |
YJNKDFDUTXAYNJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)